molecular formula C15H10FN3O2S B5855938 N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B5855938
M. Wt: 315.3 g/mol
InChI Key: AJZZCIWSCPVGOM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Substituents: The fluorine and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the substituted phenyl rings with the thiazole ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives, such as:

    N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine.

    N-(2-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of This compound lies in the combination of its substituents, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZCIWSCPVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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